molecular formula C9H13ClN2O2 B8179756 Methyl 2-(4-aminophenylamino)acetate HCl

Methyl 2-(4-aminophenylamino)acetate HCl

Cat. No.: B8179756
M. Wt: 216.66 g/mol
InChI Key: OWIQJROCSLVIOV-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenylamino)acetate HCl is a chemical compound with the molecular formula C9H12N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminophenylamino)acetate HCl typically involves the reaction of 4-aminophenylamine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other appropriate methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenylamino)acetate HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(4-aminophenylamino)acetate HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminophenylamino)acetate HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, affecting various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-aminophenylamino)acetate HCl is unique due to its specific structural features and reactivity.

Biological Activity

Methyl 2-(4-aminophenylamino)acetate HCl is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activities, including anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12ClN3O2\text{C}_{10}\text{H}_{12}\text{ClN}_{3}\text{O}_{2}

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties.

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values :
    • HepG2: IC50=3.57μMIC_{50}=3.57\,\mu M
    • HeLa: IC50=1.85μMIC_{50}=1.85\,\mu M
    • MDA-MB-231: IC50=0.60μMIC_{50}=0.60\,\mu M

These values indicate a high level of cytotoxicity compared to standard chemotherapeutic agents like Adriamycin, which has an IC50=4.50μMIC_{50}=4.50\,\mu M .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HepG23.57
HeLa1.85
MDA-MB-2310.60

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated.

  • Bacterial Strains Tested : The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (mg/mL)Reference
E. coli1.56
S. aureus1.56

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays.

  • DPPH Assay : The compound exhibited significant radical scavenging activity, with results indicating a scavenging percentage comparable to that of vitamin C.

Table 3: Antioxidant Activity of this compound

Assay TypeScavenging Activity (%)Reference
DPPH95%
ABTS92%

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Study on HDAC Inhibition : A series of compounds similar to Methyl 2-(4-aminophenylamino)acetate were evaluated for their ability to inhibit histone deacetylases (HDACs), showing potential in cancer therapy due to their role in gene regulation.
  • Neuroprotective Effects : Some derivatives exhibited neuroprotective effects in models of neurodegenerative diseases, indicating a broader therapeutic potential beyond cancer treatment .

Properties

IUPAC Name

methyl 2-(4-aminoanilino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIQJROCSLVIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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